molecular formula C7H8ClNO3 B15111521 1-(3-Chloro-2-oxopropyl)pyrrolidine-2,5-dione CAS No. 85834-38-4

1-(3-Chloro-2-oxopropyl)pyrrolidine-2,5-dione

Cat. No.: B15111521
CAS No.: 85834-38-4
M. Wt: 189.59 g/mol
InChI Key: QUGXRLMLIODQKR-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-(3-chloro-2-oxopropyl)- is a heterocyclic compound that belongs to the class of pyrrolidinediones. This compound is characterized by the presence of a pyrrolidinedione ring substituted with a 3-chloro-2-oxopropyl group. Pyrrolidinediones are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research .

Preparation Methods

The synthesis of 2,5-Pyrrolidinedione, 1-(3-chloro-2-oxopropyl)- can be achieved through several synthetic routes. One common method involves the reaction of maleic anhydride with 3-chloro-2-oxopropylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,5-Pyrrolidinedione, 1-(3-chloro-2-oxopropyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Pyrrolidinedione, 1-(3-chloro-2-oxopropyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-(3-chloro-2-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

2,5-Pyrrolidinedione, 1-(3-chloro-2-oxopropyl)- can be compared with other similar compounds such as:

The uniqueness of 2,5-Pyrrolidinedione, 1-(3-chloro-2-oxopropyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

85834-38-4

Molecular Formula

C7H8ClNO3

Molecular Weight

189.59 g/mol

IUPAC Name

1-(3-chloro-2-oxopropyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C7H8ClNO3/c8-3-5(10)4-9-6(11)1-2-7(9)12/h1-4H2

InChI Key

QUGXRLMLIODQKR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)CCl

Origin of Product

United States

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